HPK1-IN-38 Biochemical Potency: IC₅₀ Comparison Against Closest Reverse Indazole Analogs
HPK1-IN-38 (compound 15) demonstrates HPK1 inhibitory potency with an IC₅₀ of 2.6 nM in a biochemical enzyme assay [1]. This potency is comparable to that of advanced reverse indazole inhibitor compound 36 (IC₅₀ = 2.1 nM) within the same chemotype series [1]. HPK1-IN-38 exhibits substantially greater potency than HPK1-IN-39 (compound 10n, IC₅₀ = 29 nM), a structurally related analog , and demonstrates over an order of magnitude greater potency than HPK1-IN-32 (IC₅₀ = 65 nM) .
| Evidence Dimension | HPK1 biochemical inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 2.6 nM |
| Comparator Or Baseline | Compound 36: IC₅₀ = 2.1 nM; HPK1-IN-39 (compound 10n): IC₅₀ = 29 nM; HPK1-IN-32: IC₅₀ = 65 nM |
| Quantified Difference | HPK1-IN-38 is approximately 11-fold more potent than HPK1-IN-39 and approximately 25-fold more potent than HPK1-IN-32 |
| Conditions | HPK1 biochemical enzyme assay using microfluidic mobility shift assay |
Why This Matters
Users requiring high biochemical potency for HPK1 inhibition studies should select HPK1-IN-38 over lower-potency analogs such as HPK1-IN-39 or HPK1-IN-32 to achieve robust target engagement at lower compound concentrations.
- [1] Yu EC, Methot JL, Fradera X, et al. Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Med Chem Lett. 2021;12(3):459-466. View Source
